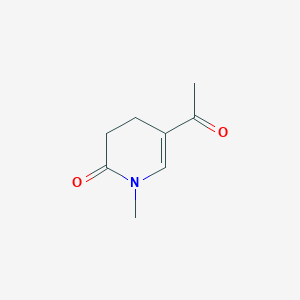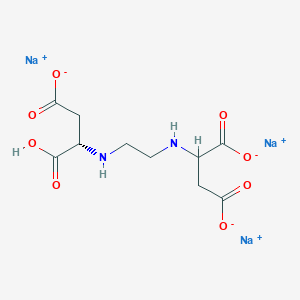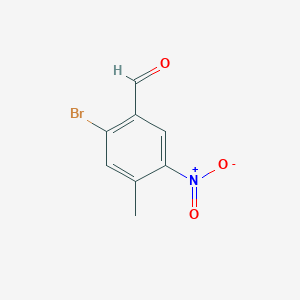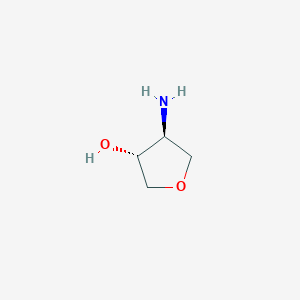
5-Formyl-2-hydroxybenzonitrile
Vue d'ensemble
Description
5-Formyl-2-hydroxybenzonitrile (FHBN) is an organic compound with the chemical formula C8H5NO2. It is a pale yellow solid that is used in various scientific research applications, including as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-hydroxybenzonitrile is not fully understood. However, it is believed that 5-Formyl-2-hydroxybenzonitrile and its derivatives may bind to specific receptors in cells, leading to changes in cellular signaling pathways. This can result in various biological effects, including anti-cancer and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
5-Formyl-2-hydroxybenzonitrile has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammation. Additionally, 5-Formyl-2-hydroxybenzonitrile and its derivatives have been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Formyl-2-hydroxybenzonitrile in lab experiments is its relatively simple synthesis method. However, one limitation is that 5-Formyl-2-hydroxybenzonitrile is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-Formyl-2-hydroxybenzonitrile and its derivatives. One area of interest is the development of 5-Formyl-2-hydroxybenzonitrile-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of 5-Formyl-2-hydroxybenzonitrile derivatives with enhanced anti-cancer and anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 5-Formyl-2-hydroxybenzonitrile and its derivatives.
Applications De Recherche Scientifique
5-Formyl-2-hydroxybenzonitrile has been used as a precursor for the synthesis of various compounds, including pyridine derivatives, benzoxazoles, and benzimidazoles. These compounds have been studied for their potential as anti-cancer agents, anti-inflammatory agents, and anti-microbial agents. 5-Formyl-2-hydroxybenzonitrile has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
5-formyl-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQHSYDCGDVARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622514 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxybenzonitrile | |
CAS RN |
73289-79-9 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














